imino(methyl)[(1r,3r)-3-(tert-butoxy)cyclobutyl]-lambda6-sulfanone, trans
Description
Imino(methyl)[(1r,3r)-3-(tert-butoxy)cyclobutyl]-lambda6-sulfanone, trans (CAS: 2060034-11-7) is a sulfanone derivative characterized by a stereospecific cyclobutyl backbone substituted with a tert-butoxy group and a methyl-imino sulfur moiety. Its molecular formula is C20H29N3O2, with a molecular weight of 343.47 g/mol . The trans configuration of the cyclobutyl ring ensures distinct spatial arrangements, influencing its reactivity and physicochemical properties. This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of constrained analogs for drug discovery.
Properties
CAS No. |
2680525-00-0 |
|---|---|
Molecular Formula |
C9H19NO2S |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
imino-methyl-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H19NO2S/c1-9(2,3)12-7-5-8(6-7)13(4,10)11/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
TYEHADAXFHCRFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CC(C1)S(=N)(=O)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of imino(methyl)[(1r,3r)-3-(tert-butoxy)cyclobutyl]-lambda6-sulfanone, trans involves several steps. The synthetic route typically starts with the preparation of the cyclobutyl ring, followed by the introduction of the tert-butoxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired configuration and purity of the final product. Industrial production methods may involve large-scale synthesis using flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Imino(methyl)[(1r,3r)-3-(tert-butoxy)cyclobutyl]-lambda6-sulfanone, trans has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which imino(methyl)[(1r,3r)-3-(tert-butoxy)cyclobutyl]-lambda6-sulfanone, trans exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences between imino(methyl)[(1r,3r)-3-(tert-butoxy)cyclobutyl]-lambda6-sulfanone, trans, and structurally related sulfanones:
- Steric and Electronic Effects: The tert-butoxy group in the target compound introduces significant steric hindrance compared to the linear alkyl chains in Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone. This bulk may reduce nucleophilic attack susceptibility while enhancing solubility in non-polar solvents .
- Synthetic Complexity : The cyclobutyl ring in the target compound introduces ring strain, complicating synthesis compared to alkyl-substituted analogs. However, the trans configuration stabilizes the molecule by minimizing torsional strain .
- Reactivity: The lambda6-sulfanone core in the target compound is more electrophilic than the carbamate derivative (N-[(1r,3r)-3-...]carbamate), enabling selective reactions with nucleophiles like amines or thiols .
Physicochemical Properties
- Solubility : The tert-butoxy group improves lipid solubility compared to polar carbamate derivatives, making the target compound more suitable for membrane permeability in drug design .
- Thermal Stability: Branched alkyl sulfanones (e.g., Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone) exhibit lower thermal stability due to weaker van der Waals interactions, whereas the cyclobutyl backbone in the target compound enhances rigidity and decomposition resistance .
Biological Activity
Imino(methyl)[(1R,3R)-3-(tert-butoxy)cyclobutyl]-λ6-sulfanone, trans, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
- Chemical Name : imino(methyl)[(1R,3R)-3-(tert-butoxy)cyclobutyl]-λ6-sulfanone, trans
- CAS Number : 2680525-00-0
- Molecular Formula : C₁₁H₁₅NO₂S
- Molecular Weight : 225.31 g/mol
Antitumor Activity
Recent studies have evaluated the antitumor activity of compounds related to imino(methyl)[(1R,3R)-3-(tert-butoxy)cyclobutyl]-λ6-sulfanone, trans. For instance, a series of related compounds exhibited low inhibitory activity with GI50 values greater than 50 μM against glioma cell lines. This suggests that while structural analogs may show some activity, the specific compound requires further investigation to establish its efficacy in cancer therapy .
The mechanism of action for imino(methyl)[(1R,3R)-3-(tert-butoxy)cyclobutyl]-λ6-sulfanone, trans appears to involve modulation of cellular pathways associated with tumor growth and survival. Docking studies have indicated potential interactions with key enzymes involved in cell proliferation and apoptosis, although specific binding affinities and interactions need further elucidation through experimental validation .
Study 1: Synthesis and Biological Evaluation
A study synthesized various derivatives of imidazol-5-one and assessed their biological activity against HIV-1 reverse transcriptase. Although the derivatives showed some level of inhibition, the specific role of imino(methyl)[(1R,3R)-3-(tert-butoxy)cyclobutyl]-λ6-sulfanone, trans was not directly addressed. This highlights the need for targeted research on this compound .
Study 2: Structure-Activity Relationship (SAR)
Research into structure-activity relationships (SAR) has provided insights into how modifications to the cyclobutyl moiety influence biological activity. Compounds with similar structures have shown varied biological responses based on their substituents and stereochemistry. This suggests that fine-tuning the molecular structure of imino(methyl)[(1R,3R)-3-(tert-butoxy)cyclobutyl]-λ6-sulfanone could enhance its therapeutic potential .
Summary of Biological Activities
Supplier Information
| Supplier Name | Location | Contact Info |
|---|---|---|
| Nanjing Shizhou Biology Technology Co., Ltd | China | sean.lv@synzest.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
